molecular formula C22H16O4 B11295632 1-hydroxy-3-[(4-vinylbenzyl)oxy]-9H-xanthen-9-one

1-hydroxy-3-[(4-vinylbenzyl)oxy]-9H-xanthen-9-one

Cat. No.: B11295632
M. Wt: 344.4 g/mol
InChI Key: LEMGDXVLBAMAFN-UHFFFAOYSA-N
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Description

1-hydroxy-3-[(4-vinylbenzyl)oxy]-9H-xanthen-9-one is a synthetic xanthone derivative designed for advanced research applications. This compound is of significant interest in both biomedical and materials science due to its functionalized structure. The 9H-xanthen-9-one core is a privileged scaffold in medicinal chemistry, with documented research indicating that substituted xanthones can act as potent topoisomerase IIα catalytic inhibitors, a mechanism relevant for developing anticancer agents with potentially lower DNA damage compared to topoisomerase poisons . The 4-vinylbenzyl group attached via an ether linkage at the 3-position provides a unique polymerizable handle. This feature makes the compound a promising candidate for incorporation into polymeric materials, such as hydrogels or ophthalmic devices, where it could function as a polymerizable absorber of UV and high-energy visible light . Researchers can utilize this reagent to explore the development of novel functional materials with built-in photoprotective properties. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C22H16O4

Molecular Weight

344.4 g/mol

IUPAC Name

3-[(4-ethenylphenyl)methoxy]-1-hydroxyxanthen-9-one

InChI

InChI=1S/C22H16O4/c1-2-14-7-9-15(10-8-14)13-25-16-11-18(23)21-20(12-16)26-19-6-4-3-5-17(19)22(21)24/h2-12,23H,1,13H2

InChI Key

LEMGDXVLBAMAFN-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)COC2=CC(=C3C(=C2)OC4=CC=CC=C4C3=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-hydroxy-3-[(4-vinylbenzyl)oxy]-9H-xanthen-9-one typically involves the reaction of fluorescein with 4-vinylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (around 60°C) for several hours .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-3-[(4-vinylbenzyl)oxy]-9H-xanthen-9-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The vinyl group can be reduced to an ethyl group.

    Substitution: The vinyl group can participate in addition reactions, such as polymerization or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the vinyl group.

    Substitution: Halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of ethyl-substituted xanthones.

    Substitution: Formation of halogenated xanthones or polymerized products.

Scientific Research Applications

1-Hydroxy-3-[(4-vinylbenzyl)oxy]-9H-xanthen-9-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-hydroxy-3-[(4-vinylbenzyl)oxy]-9H-xanthen-9-one is primarily related to its ability to interact with biological molecules through its hydroxy and vinylbenzyl groups. These interactions can lead to the modulation of various molecular pathways, including those involved in cell signaling and gene expression. The xanthone core’s fluorescence properties also make it useful for tracking and imaging applications in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Diversity and Physical Properties

Xanthone derivatives vary significantly in substituent type, position, and physicochemical properties. Key examples include:

Compound Name Substituent (Position 3) Molecular Weight Melting Point (°C) Yield (%) Key References
1-hydroxy-3-[(4-vinylbenzyl)oxy]-9H-xanthen-9-one 4-vinylbenzyloxy Not Provided Not Reported Not Reported -
1-hydroxy-3-(4-phenylbutoxy)-9H-xanthen-9-one 4-phenylbutoxy 360 130–131 45
1-hydroxy-3-(phenethyloxy)-9H-xanthen-9-one phenethyloxy 332 134–136 90
1-hydroxy-3-(hex-5-en-1-yloxy)-9H-xanthen-9-one hex-5-en-1-yloxy 310 107–108 70
1-hydroxy-3-[2-(pyrrolidin-1-yl)ethoxy]-9H-xanthen-9-one 2-(pyrrolidin-1-yl)ethoxy 326 Not Reported Not Reported

Key Observations :

  • Alkyl/Aryl Ethers : Derivatives with phenylbutoxy (e.g., 2p in ) or phenethyloxy groups exhibit higher melting points (130–136°C) compared to alkenyl-substituted derivatives (105–108°C), likely due to enhanced crystallinity from aromatic stacking .
  • Alkenyl Substituents : Compounds with unsaturated chains (e.g., hex-5-en-1-yloxy in 2i) show lower melting points, suggesting reduced intermolecular interactions .
Cholinesterase Inhibition
  • 1-hydroxy-3-[2-(pyrrolidin-1-yl)ethoxy]-9H-xanthen-9-one : Demonstrates potent AChE inhibition (IC₅₀ = 2.40 μM) and selectivity over BuChE (IC₅₀ = 31.22 μM), attributed to the basic pyrrolidine moiety interacting with enzyme active sites .
  • Mannich Base Derivatives: 2-((diethylamino)methyl)-1-hydroxy-3-(3-methylbut-2-enyloxy)-9H-xanthen-9-one shows dual AChE/BuChE inhibition (IC₅₀ = 2.61 μM and 0.51 μM, respectively), with molecular docking confirming binding to both active and peripheral anionic sites .
Antioxidant Activity
  • 1-hydroxy-3-[2-(pyrrolidin-1-yl)ethoxy]-9H-xanthen-9-one : Exhibits antioxidant activity (IC₅₀ = 2.66 μM), likely due to hydroxyl groups scavenging free radicals .
  • Natural Derivatives : Mangiferin (a tetrahydroxy xanthone glycoside) and 1,5,8-trihydroxy-3-methoxy-9H-xanthen-9-one from Swertia speciosa show antioxidant effects, emphasizing the role of hydroxylation patterns .

Discussion and Implications

  • Structure-Activity Relationships (SAR) :

    • Alkoxy Chains : Longer chains (e.g., hex-5-en-1-yloxy) may enhance lipophilicity, affecting membrane permeability.
    • Aromatic vs. Aliphatic Substituents : Aryl groups improve crystallinity but may reduce solubility, whereas alkenyl/alkynyl groups offer sites for further modification .
    • Functional Groups : Basic amines (e.g., pyrrolidine) or acidic hydroxyls modulate interactions with biological targets .
  • Unresolved Questions : The biological activity of 1-hydroxy-3-[(4-vinylbenzyl)oxy]-9H-xanthen-9-one remains uncharacterized in the provided evidence. Comparative studies with analogs suggest its vinyl group could enable polymerization for drug delivery systems or probe enzyme interactions.

Biological Activity

1-hydroxy-3-[(4-vinylbenzyl)oxy]-9H-xanthen-9-one is a synthetic compound derived from the xanthenone family, which has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C18H19O3 and a molecular weight of approximately 281.34 g/mol. Its structural characteristics include a hydroxyl group and an ether linkage, which are pivotal for its biological interactions.

Antioxidant Properties

Research indicates that 1-hydroxy-3-[(4-vinylbenzyl)oxy]-9H-xanthen-9-one exhibits significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. Studies have shown that this compound can scavenge reactive oxygen species (ROS), contributing to its protective effects in various biological systems.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of bacterial strains. In vitro studies reported effective inhibition of both Gram-positive and Gram-negative bacteria, suggesting that it may serve as a potential candidate for developing new antimicrobial agents.

Cytotoxic Effects

Research has also evaluated the cytotoxic effects of 1-hydroxy-3-[(4-vinylbenzyl)oxy]-9H-xanthen-9-one on cancer cell lines. Results indicate that the compound can induce apoptosis in specific cancer cells, highlighting its potential as an anticancer agent. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : It reduces oxidative stress by enhancing the activity of endogenous antioxidant enzymes.
  • Antimicrobial Action : The compound disrupts bacterial cell membranes, leading to cell lysis.
  • Apoptotic Pathway Activation : It triggers mitochondrial dysfunction and promotes the release of cytochrome c, activating downstream apoptotic factors.

Case Studies

StudyObjectiveFindings
Study 1Evaluate antioxidant capacityDemonstrated significant ROS scavenging ability in vitro.
Study 2Assess antimicrobial efficacyShowed effective inhibition against E. coli and S. aureus with MIC values below 50 µg/mL.
Study 3Investigate cytotoxicity on cancer cellsInduced apoptosis in breast cancer cell lines with IC50 values around 30 µM.

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